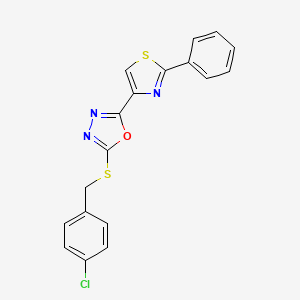

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide

Description

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-phenylthiazole moiety via a sulfide bridge and substituted with a 4-chlorobenzyl group. This structure combines two pharmacologically significant heterocycles—thiazole and oxadiazole—known for their roles in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS2/c19-14-8-6-12(7-9-14)10-25-18-22-21-16(23-18)15-11-24-17(20-15)13-4-2-1-3-5-13/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUNXRFENNSWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step reactions One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives to form the oxadiazole ring The thiazole ring can be introduced through a subsequent reaction with α-haloketones or similar reagents

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiazole rings.

Scientific Research Applications

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer properties.

Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.

Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Several compounds share the 1,3,4-oxadiazole-sulfide scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Structural and Physical Comparison

Key Observations :

- Substituent Impact on Melting Points : Compounds like 7c–7f (melting range: 134–178°C) demonstrate that arylpropanamide substituents increase polarity and intermolecular interactions, leading to higher melting points compared to aliphatic or halogenated analogs.

Enzyme Inhibition

- α-Glucosidase Inhibition : Compound 8q (IC50: 49.71 ± 0.19 µM) , featuring an indole substituent, shows strong α-glucosidase inhibition, comparable to the standard acarbose. In contrast, the target compound’s thiazole and chlorobenzyl groups may shift selectivity toward other enzymatic targets.

- Urease Inhibition : Derivatives like 7c–7f exhibit urease inhibition due to their thiazole-oxadiazole core, with SAR studies indicating that electron-donating groups (e.g., methylphenyl) enhance activity . The target compound’s 4-chlorobenzyl group, an electron-withdrawing substituent, may modulate this activity differently.

Antibacterial Activity

Key Differences and Mechanistic Insights

- Heterocycle Influence : Thiazole moieties (target compound) vs. indole (8q) or alkene () substituents may target different enzymes or receptors. For example, thiazoles are often associated with antimicrobial activity, while indoles are linked to kinase inhibition .

Biological Activity

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key properties include:

- Molecular Weight : 345.84 g/mol

- LogP : 5.43 (indicating lipophilicity)

- Solubility : Moderate in organic solvents.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Dhumal et al. (2021) highlighted that derivatives of 1,3,4-oxadiazole possess notable antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

Anticancer Activity

The anticancer potential of thiazole and oxadiazole derivatives has been widely studied. A study by Desai et al. (2016) reported that compounds with similar structures showed cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 8.0 | |

| A549 (lung cancer) | 15.0 |

The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the cytotoxicity of these compounds.

Case Studies

- Antitubercular Activity : A study demonstrated that derivatives containing both thiazole and oxadiazole rings significantly inhibited Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .

- Cytotoxicity Profiling : In a comparative analysis of several thiazole derivatives, it was found that modifications at specific positions on the thiazole ring could enhance selectivity and potency against cancer cells .

Q & A

Basic Question

- Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm) and oxadiazole/thiazole carbons (δ 150–165 ppm) .

- IR : Confirm C=S (∼650 cm⁻¹) and C-N (∼1250 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles (e.g., S–C bond: 1.78 Å) and confirms monoclinic (C2/c) symmetry .

Advanced Question

- Sulfanyl Group : Replacement with sulfonyl (–SO₂–) reduces antibacterial potency due to decreased electrophilicity .

- Oxadiazole Modifications : Substituting the 2-phenyl group on the thiazole with electron-withdrawing groups (e.g., –NO₂) enhances activity against Gram-positive bacteria .

- Methodology : Use MIC assays against S. aureus and E. coli to compare derivatives .

How can contradictions in reported biological activities of analogues be resolved?

Advanced Question

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines).

- Structural Confounders : Compare analogues with identical substituents (e.g., 4-chlorobenzyl vs. 4-methylpiperidine sulfonyl ).

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from experimental noise.

What computational methods predict the compound’s reactivity or target interactions?

Advanced Question

- Docking Studies : Use AutoDock Vina with crystal structure coordinates (PDB ID: N/A) to model binding to bacterial enoyl-ACP reductase .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., sulfur atoms) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

How to design derivatives with improved pharmacokinetic properties?

Advanced Question

- Lipophilicity : Introduce polar groups (e.g., –OH, –SO₃H) to enhance solubility while retaining the thiazole-oxadiazole core .

- Metabolic Stability : Replace labile sulfanyl groups with bioisosteres (e.g., 1,2,4-triazoles) .

- In Vivo Testing : Use rodent models to compare oral bioavailability and half-life of derivatives.

What in vitro assays evaluate antibacterial activity?

Basic Question

- MIC Determination : Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using Mueller-Hinton broth .

- Time-Kill Assays : Assess bactericidal kinetics over 24 hours at 2× MIC .

- Synergy Studies : Combine with β-lactams or fluoroquinolones to identify potentiation effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.